molecular formula C12H18O2S B14612567 2,2'-Sulfanediyldi(cyclohexan-1-one) CAS No. 59650-27-0

2,2'-Sulfanediyldi(cyclohexan-1-one)

Cat. No.: B14612567
CAS No.: 59650-27-0
M. Wt: 226.34 g/mol
InChI Key: MAYGTBNTECGKCZ-UHFFFAOYSA-N
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Description

2,2'-Sulfanediyldi(cyclohexan-1-one) is a sulfur-bridged diketone comprising two cyclohexanone moieties linked via a central sulfide (-S-) group. For instance, similar compounds like 2,2'-Sebacoyldicyclohexanone are synthesized using diacyl chlorides (e.g., sebacoyl chloride) and cyclohexanone derivatives under controlled conditions . The sulfide bridge in 2,2'-Sulfanediyldi(cyclohexan-1-one) likely imparts distinct electronic and steric properties compared to ester- or alkylene-linked analogs, influencing reactivity and applications in organic synthesis.

Properties

CAS No.

59650-27-0

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

2-(2-oxocyclohexyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H18O2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h11-12H,1-8H2

InChI Key

MAYGTBNTECGKCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediyldi(cyclohexan-1-one) typically involves the reaction of cyclohexanone with sulfur-containing reagents under controlled conditions. One common method includes the use of sodium sulfide or hydrogen sulfide in the presence of a base to facilitate the formation of the sulfur bridge between the two cyclohexanone units .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Sulfanediyldi(cyclohexan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

2,2’-Sulfanediyldi(cyclohexan-1-one) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2’-Sulfanediyldi(cyclohexan-1-one) exerts its effects is primarily through its ability to interact with various molecular targets. The sulfur bridge allows for unique interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The compound’s ketone groups can also participate in hydrogen bonding and other interactions, further influencing its activity .

Comparison with Similar Compounds

2,2'-Sebacoyldicyclohexanone

Structural Differences :

  • Connecting Group : Sebacoyl (decanedioyl) ester vs. sulfanediyldi (-S-).
  • Synthesis: 2,2'-Sebacoyldicyclohexanone is synthesized via reaction of sebacoyl chloride with cyclohexanone derivatives, followed by purification . In contrast, 2,2'-Sulfanediyldi(cyclohexan-1-one) would require a sulfur-based coupling agent (e.g., thiols or disulfides).
  • Reactivity: The ester group in sebacoyldicyclohexanone is prone to hydrolysis under acidic/basic conditions, while the sulfide bridge may undergo oxidation to sulfoxides or sulfones, altering stability and reactivity .

Aldol Condensation Products (C12 Isomers)

Structural Differences :

  • Linkage: Conjugated enone system (α,β-unsaturated ketone) vs. sulfide bridge.
  • Synthesis: Aldol products like [1,1’-bi(cyclohexylidene)]-2-one are formed via self-condensation of cyclohexanone under basic conditions . The sulfide-linked compound would require a sulfur donor (e.g., thiourea or elemental sulfur) in a similar condensation.
  • Properties : Aldol products exhibit extended conjugation (UV-Vis absorption) and higher reactivity at the α,β-unsaturated site, whereas the sulfide-linked compound may show greater thermal stability due to the absence of conjugation .

Bis(2-hydroxyethyl) Sulfide

Structural Differences :

  • Substituents: Ethanol groups vs. cyclohexanone.
  • Synthesis : Bis(2-hydroxyethyl) sulfide is synthesized via thiol-ene reactions or nucleophilic substitution, as seen in derivatives like thiodiglycol .
  • Applications : While Bis(2-hydroxyethyl) sulfide is used in polymer chemistry, 2,2'-Sulfanediyldi(cyclohexan-1-one) may serve as a diketone precursor in pharmaceuticals or ligands for metal coordination due to its rigid, bicyclic structure .

Comparative Data Table

Property 2,2'-Sulfanediyldi(cyclohexan-1-one) 2,2'-Sebacoyldicyclohexanone Aldol Product C12 Bis(2-hydroxyethyl) Sulfide
Molecular Formula C₁₂H₁₈O₂S C₂₂H₃₄O₄ C₁₂H₁₆O₂ C₄H₁₀O₂S
Connecting Group Sulfide (-S-) Ester (-O-CO-(CH₂)₈-CO-O-) Conjugated enone Sulfide (-S-) with -OH groups
Synthesis Method S-based coupling (hypothetical) Sebacoyl chloride + cyclohexanone Aldol condensation Thiol-ene reaction
Key Reactivity Oxidation to sulfoxides/sulfones Ester hydrolysis Michael addition Oxidation, hydrogen bonding
Typical Applications Ligands, diketone intermediates Polyester precursors Conjugated carbonyls Solvents, polymer crosslinkers

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